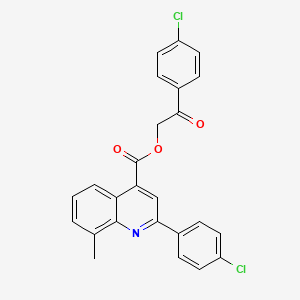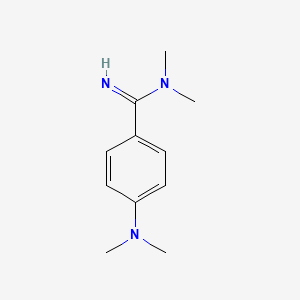![molecular formula C24H30ClN3O4S B12468998 3-(azepan-1-ylsulfonyl)-4-chloro-N-{2-[(2-methylpropyl)carbamoyl]phenyl}benzamide](/img/structure/B12468998.png)
3-(azepan-1-ylsulfonyl)-4-chloro-N-{2-[(2-methylpropyl)carbamoyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(azepan-1-ylsulfonyl)-4-chloro-N-{2-[(2-methylpropyl)carbamoyl]phenyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an azepane ring, a sulfonyl group, a chloro-substituted benzamide, and a carbamoyl-substituted phenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-{2-[(2-methylpropyl)carbamoyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Chlorination of the benzamide: Chlorination can be performed using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Attachment of the carbamoyl-substituted phenyl group: This step involves coupling reactions, often facilitated by catalysts or activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
3-(azepan-1-ylsulfonyl)-4-chloro-N-{2-[(2-methylpropyl)carbamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
3-(azepan-1-ylsulfonyl)-4-chloro-N-{2-[(2-methylpropyl)carbamoyl]phenyl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
作用機序
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-{2-[(2-methylpropyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-(azepan-1-ylsulfonyl)-4-chlorobenzoic acid: A related compound with a similar structure but lacking the carbamoyl-substituted phenyl group.
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide: Another similar compound with a pyridinyl group instead of the carbamoyl-substituted phenyl group.
Uniqueness
3-(azepan-1-ylsulfonyl)-4-chloro-N-{2-[(2-methylpropyl)carbamoyl]phenyl}benzamide is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C24H30ClN3O4S |
|---|---|
分子量 |
492.0 g/mol |
IUPAC名 |
3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(2-methylpropylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C24H30ClN3O4S/c1-17(2)16-26-24(30)19-9-5-6-10-21(19)27-23(29)18-11-12-20(25)22(15-18)33(31,32)28-13-7-3-4-8-14-28/h5-6,9-12,15,17H,3-4,7-8,13-14,16H2,1-2H3,(H,26,30)(H,27,29) |
InChIキー |
ZWQFVCKIWHLGFL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol](/img/structure/B12468917.png)

![N-{4-[4-benzyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide](/img/structure/B12468921.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B12468932.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12468939.png)


![N-{2-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B12468953.png)
![4-[(2-Methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12468954.png)
![1-(4-Bromophenyl)-3-[2-(cyclohex-1-en-1-yl)ethyl]thiourea](/img/structure/B12468956.png)

![3-{3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1H-indole](/img/structure/B12468958.png)

![1-methyl-6-(morpholin-4-yl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468972.png)
